methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Catalog No.
S1483034
CAS No.
6082-22-0
M.F
C9H17NO6
M. Wt
235.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-acetamido-2-deoxy-alpha-D-galactopyranosi...

CAS Number

6082-22-0

Product Name

methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide

Molecular Formula

C9H17NO6

Molecular Weight

235.23 g/mol

InChI

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9+/m1/s1

InChI Key

ZEVOCXOZYFLVKN-ZEBDFXRSSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)O

Synonyms

Methyl 2-(Acetylamino)-2-deoxy-α-D-galactopyranoside;

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O

The exact mass of the compound alpha-Methyl-N-acetyl-D-galactosamine is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of N-acetyl-alpha-D-galactosaminide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (Methyl α-D-GalNAc, CAS 6082-22-0) is a synthetic O-glycoside widely procured as a reference standard, structural biology ligand, and synthesis precursor. By featuring a methyl group at the anomeric carbon, the compound is locked in the alpha configuration, mimicking the physiologically critical Tn antigen (GalNAc-α-O-Ser/Thr) found in mucin-type O-glycans. This structural fixation prevents the mutarotation inherent to free sugars, ensuring absolute anomeric purity in aqueous environments. Consequently, it serves as an indispensable, high-fidelity probe for characterizing alpha-GalNAc-specific lectins, developing glycomimetic drugs, and standardizing quantitative binding assays where anomer-specific reproducibility is paramount [1].

Substituting Methyl α-D-GalNAc with the less expensive, free N-acetyl-D-galactosamine (GalNAc) introduces severe reproducibility issues in precision assays. In aqueous solution, free GalNAc rapidly undergoes mutarotation, establishing a dynamic equilibrium of alpha and beta anomers (typically around a 55/45 or 30/70 ratio depending on conditions). Because target proteins such as Macrophage Galactose-type Lectin (MGL) and Dolichos biflorus agglutinin (DBA) are strictly specific to the alpha-anomer, using free GalNAc means the effective ligand concentration is variable, temperature-dependent, and analytically uncertain. Procurement of the methyl-locked alpha-glycoside guarantees 100% active ligand concentration, eliminating the kinetic artifacts and binding affinity underestimations caused by the presence of the non-binding beta-anomer during SPR, ITC, or crystallographic workflows [1].

Anomeric Fixation: Complete Elimination of Aqueous Mutarotation

Free N-acetyl-D-galactosamine undergoes spontaneous mutarotation in water, stabilizing at a mixture of alpha and beta anomers, which complicates quantitative binding studies. Methyl α-D-GalNAc utilizes an O-methyl linkage that covalently locks the anomeric center, yielding 0% mutarotation and maintaining 100% alpha-conformation in solution over time [1].

Evidence DimensionAqueous anomeric stability (alpha-anomer fraction)
Target Compound Data100% stable alpha-anomer (0% mutarotation)
Comparator Or BaselineFree GalNAc (Equilibrates to a mixed alpha/beta ratio)
Quantified DifferenceAbsolute retention of alpha-configuration vs. continuous interconversion
ConditionsAqueous solution at equilibrium

Ensures precise stoichiometric control in binding assays by preventing the dilution of the active alpha-anomer with the inactive beta-anomer.

Isolectin Specificity: High-Affinity Discrimination for A-Subunits

Methyl α-D-GalNAc demonstrates extreme selectivity for specific lectin subunits, making it an ideal affinity matrix ligand or competitive inhibitor. In Bandeiraea simplicifolia isolectins, the compound exhibits an association constant (Kassoc) of 1.87 × 10^5 M^-1 for the A4 subunit, compared to a negligible 1.26 × 10^2 M^-1 for the B4 subunit. This 3-order-of-magnitude difference allows for the precise isolation and characterization of GalNAc-specific lectins without cross-reactivity from galactose-specific domains[1].

Evidence DimensionAssociation constant (Kassoc)
Target Compound Data1.87 × 10^5 M^-1 (for A4 subunit)
Comparator Or Baseline1.26 × 10^2 M^-1 (for B4 subunit)
Quantified Difference~1,500-fold higher affinity for A4 over B4
ConditionsEquilibrium dialysis and fluorescence enhancement measurements

Proves the compound's utility as a highly specific biochemical probe capable of distinguishing closely related isolectin subunits in purification workflows.

Tn-Antigen Mimicry: Baseline Affinity for Dolichos biflorus Agglutinin

As a minimal structural mimic of the Tn antigen, Methyl α-D-GalNAc provides a reliable baseline for calibrating lectin binding assays. Quantitative equilibrium dialysis demonstrates that it binds to the Dolichos biflorus seed lectin (DBA) with an intrinsic association constant of 4.2 × 10^3 M^-1 at 3°C. This standardized binding metric allows researchers to benchmark the relative affinities of more complex, synthetic Tn-antigen derivatives or multivalent glycopolymers against a stable, well-characterized monomeric reference [1].

Evidence DimensionIntrinsic association constant (Kassoc) for DBA
Target Compound Data4.2 × 10^3 M^-1
Comparator Or BaselineComplex multivalent Tn-antigens (used as downstream test articles)
Quantified DifferenceProvides a stable monomeric baseline to quantify multivalent avidity enhancements
ConditionsEquilibrium dialysis at 3°C

Essential for standardizing SPR or ITC assays when evaluating the binding enhancements of novel synthetic glycomimetics.

Reference Standard for O-Glycan Crystallography and NMR

Because it is locked in the alpha-configuration, Methyl α-D-GalNAc is the preferred ligand for co-crystallization with Tn-antigen-recognizing proteins (e.g., MGL, DBA). It eliminates the electron density blurring and NMR signal splitting that occurs when using mutarotating free GalNAc [1].

Affinity Chromatography Matrix Precursor

The defined stereochemistry and stable methyl aglycone make this compound an ideal starting point or competitive eluent in the purification of alpha-GalNAc-specific lectins and monoclonal antibodies from complex biological mixtures, exploiting its high affinity for specific isolectin subunits [2].

Baseline Calibrator for Glycomimetic Drug Discovery

In the development of targeted therapeutics, such as GalNAc-conjugated oligonucleotides or anti-cancer vaccines targeting the Tn antigen, Methyl α-D-GalNAc serves as the indispensable monomeric control to accurately quantify the avidity gains achieved by multivalent presentation[3].

XLogP3

-2.1

Dates

Last modified: 09-17-2023

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